molecular formula C10H13ClN2O B2704741 5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1250146-13-4

5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No. B2704741
CAS RN: 1250146-13-4
M. Wt: 212.68
InChI Key: WQFSMSUEFYRSCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” is a heterocyclic compound that contains a pyridine ring and a pyrrolidine ring . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to the pyridine ring through a methoxy group .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would be characterized by the presence of a pyridine ring and a pyrrolidine ring . The pyridine ring is aromatic and planar, while the pyrrolidine ring is saturated and non-planar . The methoxy group would introduce a polar character to the molecule .


Chemical Reactions Analysis

The chemical reactions of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would likely involve the functional groups present in the molecule. The pyridine ring could undergo electrophilic substitution reactions, while the pyrrolidine ring could undergo reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would be influenced by its molecular structure. The presence of a polar methoxy group could increase its solubility in polar solvents . The aromatic pyridine ring could contribute to its stability .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-HIV Activity

Molecular docking studies have explored indole derivatives as anti-HIV agents . Further research could assess our compound’s efficacy against HIV.

Antimicrobial and Antitubercular Activities

Given the diverse biological activities of indole derivatives, it’s worth exploring their antimicrobial and antitubercular potential. Our compound’s unique structure may contribute to these effects.

Mechanism of Action

The mechanism of action of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would depend on its intended use. If it’s used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” would depend on its physical and chemical properties. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for the study of “5-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine” could include further investigation into its synthesis, properties, and potential applications. It could also be interesting to study its interactions with biological systems .

properties

IUPAC Name

5-chloro-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-3-4-10(13-6-8)14-7-9-2-1-5-12-9/h3-4,6,9,12H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFSMSUEFYRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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